molecular formula C23H24O6S2 B4312991 ETHYL 5-{[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYLTHIOPHEN-2-YL](PHENYL)METHYL}-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 5-{[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYLTHIOPHEN-2-YL](PHENYL)METHYL}-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4312991
M. Wt: 460.6 g/mol
InChI Key: BFJZDIAOHCDEIM-UHFFFAOYSA-N
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Description

Diethyl 5,5’-(phenylmethylene)bis(4-hydroxy-2-methylthiophene-3-carboxylate) is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two thiophene rings connected via a phenylmethylene bridge, with additional functional groups such as hydroxyl and carboxylate esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5,5’-(phenylmethylene)bis(4-hydroxy-2-methylthiophene-3-carboxylate) typically involves the condensation of appropriate thiophene derivatives with a phenylmethylene bridging agent. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted for the synthesis of thiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale adaptations of the laboratory synthesis routes. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5,5’-(phenylmethylene)bis(4-hydroxy-2-methylthiophene-3-carboxylate) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylate esters can be reduced to alcohols.

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carboxylate esters would produce alcohols.

Scientific Research Applications

Diethyl 5,5’-(phenylmethylene)bis(4-hydroxy-2-methylthiophene-3-carboxylate) has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 5,5’-(phenylmethylene)bis(4-hydroxy-2-methylthiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene rings can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5,5’-(phenylmethylene)bis(4-hydroxy-2-methylthiophene-3-carboxylate) is unique due to its specific combination of functional groups and the presence of the phenylmethylene bridge, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 5-[(4-ethoxycarbonyl-3-hydroxy-5-methylthiophen-2-yl)-phenylmethyl]-4-hydroxy-2-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6S2/c1-5-28-22(26)15-12(3)30-20(18(15)24)17(14-10-8-7-9-11-14)21-19(25)16(13(4)31-21)23(27)29-6-2/h7-11,17,24-25H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJZDIAOHCDEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1O)C(C2=CC=CC=C2)C3=C(C(=C(S3)C)C(=O)OCC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-{[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYLTHIOPHEN-2-YL](PHENYL)METHYL}-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
ETHYL 5-{[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYLTHIOPHEN-2-YL](PHENYL)METHYL}-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
ETHYL 5-{[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYLTHIOPHEN-2-YL](PHENYL)METHYL}-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-{[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYLTHIOPHEN-2-YL](PHENYL)METHYL}-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 5-{[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYLTHIOPHEN-2-YL](PHENYL)METHYL}-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 5-{[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYLTHIOPHEN-2-YL](PHENYL)METHYL}-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE

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